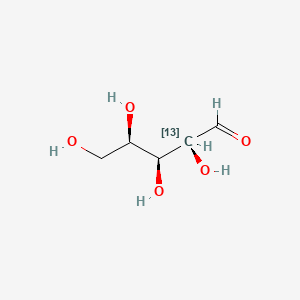

D-Lyxose-13C-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3S,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |

InChI Key |

PYMYPHUHKUWMLA-RYINFSMFSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([13C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-Lyxose-13C-3 in Glycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the putative role of D-Lyxose-13C-3 as a metabolic tracer in the study of glycan biosynthesis. While D-Lyxose is a rare sugar not typically found as a direct precursor for mammalian glycans, its metabolic conversion into intermediates of the pentose phosphate pathway (PPP) provides a potential route for the incorporation of its 13C isotope label into the cellular glycome. This document outlines the hypothesized metabolic pathway, provides detailed experimental protocols for utilizing this compound in metabolic labeling studies, presents a framework for quantitative data analysis, and includes visualizations of the key metabolic and experimental workflows.

Introduction: The Rationale for Using this compound

Stable isotope labeling has become an indispensable tool in the quantitative analysis of glycan biosynthesis and dynamics. By introducing molecules enriched with heavy isotopes, such as ¹³C, into cellular systems, researchers can trace the metabolic fate of these precursors and quantify their incorporation into complex glycoconjugates. This approach offers a powerful method for understanding the flux through various biosynthetic pathways under different physiological and pathological conditions.

D-Lyxose is a pentose sugar that can be enzymatically isomerized to D-Xylulose. In mammalian cells, D-Xylulose can be phosphorylated to D-Xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic hub that not only generates NADPH and precursors for nucleotide synthesis but also produces intermediates that can be channeled into glycolysis and subsequently into the hexosamine biosynthesis pathway (HBP) and other pathways for the synthesis of nucleotide sugars, the building blocks of glycans. Therefore, this compound, with its isotopic label at the C-3 position, serves as a potential tracer to probe the intricate network of pathways that lead to the biosynthesis of diverse glycan structures.

Hypothesized Metabolic Pathway of this compound Incorporation into Glycans

The central hypothesis for the incorporation of the ¹³C label from this compound into the glycan biosynthesis machinery is its entry into the pentose phosphate pathway. The key steps are as follows:

-

Uptake and Isomerization: D-Lyxose is transported into the cell and is isomerized to D-Xylulose by a lyxose isomerase or a similar enzyme with promiscuous activity.

-

Phosphorylation: D-Xylulose is phosphorylated by a xylulokinase to form D-Xylulose-5-phosphate. The ¹³C label is retained at the C-3 position.

-

Entry into the Pentose Phosphate Pathway: D-Xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the PPP.

-

Metabolic Rearrangement: Through a series of reactions catalyzed by transketolase and transaldolase, the carbon backbone of D-Xylulose-5-phosphate is rearranged, distributing the ¹³C label into various intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate.

-

Flux into Glycan Precursor Pathways:

-

Fructose-6-phosphate can enter the hexosamine biosynthesis pathway (HBP) to be converted into UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for N-glycans, O-glycans, and glycosaminoglycans.

-

Glyceraldehyde-3-phosphate and fructose-6-phosphate can proceed through glycolysis to produce precursors for other nucleotide sugars, such as UDP-glucose, UDP-galactose, GDP-mannose, GDP-fucose, and CMP-sialic acid.

-

The following diagram illustrates this hypothesized metabolic cascade:

Experimental Protocols

This section provides a detailed methodology for a typical metabolic labeling experiment using this compound.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate mammalian cells of interest (e.g., HEK293, CHO, or a specific cancer cell line) in appropriate culture vessels and grow to approximately 70-80% confluency in standard culture medium.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Labeling Medium Preparation: Prepare a custom culture medium that is deficient in the unlabeled counterpart of the tracer if possible (e.g., low glucose medium to enhance uptake of the labeled sugar). Supplement this medium with this compound at a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Add the labeling medium to the cells and incubate for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.

-

Cell Harvesting: At each time point, wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until further processing.

Glycan Release and Purification

-

Protein Extraction and Glycoprotein Enrichment: Lyse the cell pellets and extract total protein. Glycoproteins can be enriched using methods such as lectin affinity chromatography if desired.

-

N-Glycan Release: To release N-glycans, denature the protein sample and incubate with Peptide-N-Glycosidase F (PNGase F).

-

O-Glycan Release: O-glycans can be released via chemical methods such as beta-elimination.

-

Glycan Purification: Purify the released glycans from proteins, peptides, and salts using solid-phase extraction (SPE) with graphitized carbon cartridges.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the purified glycans using liquid chromatography (LC), typically with a porous graphitic carbon (PGC) or amide-based column, coupled to a high-resolution mass spectrometer.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire full scan mass spectra to identify the isotopic clusters of the labeled glycans. The mass shift due to the incorporation of ¹³C will depend on the number of labeled monosaccharide units in the glycan.

-

Tandem Mass Spectrometry (MS2/MSn): Perform fragmentation of the labeled glycan precursors to confirm their identity and determine the location of the label within the glycan structure, if possible.

-

The following diagram outlines the experimental workflow:

Data Presentation and Quantitative Analysis

The primary quantitative output of these experiments is the degree of ¹³C incorporation into specific glycan structures over time. This data can be presented in tabular format for clear comparison.

Calculation of Isotope Enrichment

The percentage of ¹³C enrichment for a given glycan can be calculated from the areas of the isotopic peaks in the mass spectrum.

Enrichment (%) = [Σ(Area of ¹³C peaks) / Σ(Area of all isotopic peaks)] * 100

Sample Data Tables

The following tables provide a template for presenting quantitative data from a time-course experiment.

Table 1: Isotopic Enrichment of a High-Mannose N-Glycan (Man5GlcNAc2) Following this compound Labeling

| Time (hours) | % Unlabeled (M+0) | % Single Labeled Monosaccharide | % Double Labeled Monosaccharide | ... |

| 0 | 100.0 | 0.0 | 0.0 | ... |

| 6 | 85.2 | 12.5 | 2.3 | ... |

| 12 | 68.9 | 25.1 | 6.0 | ... |

| 24 | 45.3 | 40.8 | 13.9 | ... |

| 48 | 20.1 | 55.6 | 24.3 | ... |

Table 2: Relative Abundance of Major N-Glycan Structures at 48 hours

| Glycan Structure | % Total Glycans | Average ¹³C Enrichment (%) |

| Man5GlcNAc2 | 15.3 | 79.9 |

| Man6GlcNAc2 | 10.8 | 75.4 |

| FA2G2 | 25.1 | 68.2 |

| FA2G2S1 | 18.7 | 65.9 |

| ... | ... | ... |

Note: These tables are illustrative and the actual number of labeled monosaccharides and the specific glycan structures will vary depending on the experimental system.

Conclusion

The use of this compound as a metabolic tracer offers a novel approach to investigate the complex and dynamic processes of glycan biosynthesis. By leveraging the entry of its ¹³C label into the pentose phosphate pathway, researchers can gain insights into the metabolic flux that fuels the synthesis of nucleotide sugars and the subsequent assembly of glycans. The experimental protocols and data analysis frameworks presented in this guide provide a foundation for designing and executing robust studies to elucidate the role of glycosylation in health and disease. Further research is warranted to definitively trace the metabolic fate of D-Lyxose in various mammalian cell types and to validate its utility as a reliable tracer for quantitative glycomics.

Navigating the Nuances of D-Lyxose-13C-3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Lyxose-13C-3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this document extrapolates best practices from the known properties of D-Lyxose and general guidelines for handling stable isotopically labeled and hygroscopic compounds.

This compound, a stable isotope-labeled version of the rare pentose sugar D-Lyxose, serves as a valuable tool in metabolic research and as a precursor in the synthesis of therapeutic agents.[1] Its structural integrity is paramount for the accuracy of experimental results and the quality of synthesized products. The primary stability concern for D-Lyxose and its labeled counterparts is its hygroscopic nature, readily absorbing moisture from the atmosphere.[2]

Core Properties and Stability Profile

D-Lyxose is a white, odorless, crystalline solid that is freely soluble in water.[1][2] The introduction of a carbon-13 isotope at the third carbon position does not impart radioactivity, and therefore, no specialized radiological precautions are necessary for its handling or storage.[3] The key factor governing its stability is its propensity to absorb moisture, which can affect its physical and chemical properties over time.

Incompatibility:

-

Strong oxidizing agents: Contact with strong oxidizers should be avoided to prevent potential reactions.[4][5]

Hazardous Decomposition:

-

Under fire conditions, thermal decomposition of D-Lyxose can produce carbon monoxide (CO) and carbon dioxide (CO2).[4][5]

Quantitative Data Summary: Recommended Storage and Handling

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8°C) or Cool, Dry Place | To minimize potential degradation and moisture absorption.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To displace moisture-laden air and prevent hygroscopic absorption.[4][5] |

| Container | Tightly sealed, opaque container | To prevent moisture ingress and protect from light.[4][5] |

| Environment | Well-ventilated area | General safety precaution for chemical storage.[4][5] |

Table 2: Handling Guidelines for this compound

| Guideline | Protocol | Rationale |

| General Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][5] | Standard laboratory safety practice. |

| Hygroscopicity | Minimize exposure to ambient air. Handle in a controlled low-humidity environment (e.g., glove box) if possible. Store in a desiccator. | To prevent moisture absorption which can compromise sample integrity. |

| Dispensing | Weigh quickly and reseal the container promptly. | To minimize the time the compound is exposed to the atmosphere. |

| Dust Formation | Avoid creating dust when handling the solid material.[4][5] | To prevent inhalation and contamination of the workspace. |

Experimental Protocols: A General Framework for Stability Assessment

In the absence of a specific, published stability testing protocol for this compound, a general workflow for assessing the stability of a hygroscopic solid is presented below. This framework can be adapted to establish the shelf-life and optimal storage conditions for this compound in a laboratory setting.

Objective: To evaluate the impact of temperature and humidity on the purity and physical characteristics of this compound over time.

Materials and Methods:

-

Sample Preparation: Aliquot this compound from a single batch into multiple, identical, tightly sealed vials.

-

Initial Analysis (Time Zero):

-

Perform a baseline analysis on a subset of samples to determine initial purity (e.g., using HPLC, GC-MS, or NMR), water content (e.g., by Karl Fischer titration), and physical appearance.

-

-

Stability Chambers:

-

Place the vials in controlled environment chambers at various conditions. Recommended conditions based on ICH guidelines for stress testing include:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH

-

Refrigerated (2-8°C) as a control

-

-

-

Time Points:

-

Pull samples from each condition at predetermined time points (e.g., 1, 3, 6, 9, 12 months).

-

-

Analysis at Each Time Point:

-

Repeat the analytical tests performed at time zero (purity, water content, physical appearance).

-

-

Data Evaluation:

-

Compare the results at each time point to the initial analysis. A significant change is defined as a failure to meet the pre-defined acceptance criteria for purity, water content, or physical appearance.

-

Plot the degradation or moisture uptake over time to establish a stability profile.

-

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for stability testing and the logical considerations for handling and storing this compound.

Caption: General experimental workflow for stability assessment of this compound.

Caption: Logical workflow for the handling and storage of hygroscopic this compound.

References

An In-depth Technical Guide to the Safe Handling of D-Lyxose-13C-3

Disclaimer: This guide is compiled from publicly available Safety Data Sheets (SDS) for D-Lyxose. The isotopic labeling with Carbon-13 is not expected to significantly alter the chemical or toxicological properties of the substance. However, it is crucial to consult the specific SDS provided by the supplier for D-Lyxose-13C-3 before handling.

Introduction

This compound is a stable isotope-labeled form of D-Lyxose, a monosaccharide.[1] It is utilized in various research applications, including metabolic studies and as a precursor in the synthesis of other labeled compounds.[1] While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure the well-being of researchers and maintain the integrity of experiments. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), D-Lyxose is not considered hazardous.[2] It is not classified for physical or health hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4][5]

Hazards Not Otherwise Classified (HNOC): None identified.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Lyxose.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4*CH10O5 | [6] |

| Molecular Weight | 151.12 g/mol | [6] |

| Appearance | Off-white powder solid | [2][7] |

| Odor | Odorless | [2][7] |

| Melting Point | 108 - 112 °C / 226.4 - 233.6 °F | [2][7] |

| pH | Not applicable | [2][7] |

| Solubility | Information not available, but likely water-soluble | [8] |

| Stability | Hygroscopic. Stable under normal conditions. | [2][3] |

Table 2: Toxicological Information

| Route of Exposure | Data | Species | Source |

| Oral LD50 | >2,200 mg/kg | Rat | [5] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

Handling and Storage

Proper handling and storage are crucial to maintain the quality of this compound and to prevent contamination or degradation.

4.1. Handling Precautions:

-

Avoid ingestion and inhalation.[2]

-

Use in a well-ventilated area.[9]

-

Wash hands thoroughly after handling.[3]

4.2. Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Protect from moisture as the substance is hygroscopic.[2][7]

Exposure Controls and Personal Protection

Table 3: Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Specifications | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [2][7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Nitrile rubber gloves (>0.11 mm thickness) are suitable. | [3][5] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, use a particle filter respirator. | --- | [2] |

Engineering Controls: Ensure adequate ventilation. Air-handling systems should be operational.[3]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Accidental Release and First-Aid Measures

7.1. Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid creating dust.[2][7]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[3]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[2][7]

7.2. First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][7]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[2][7]

-

Inhalation: Move to fresh air. If symptoms occur, get medical attention.[2][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][7]

The following diagram outlines the logical steps for responding to an accidental exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[7][11]

Stability and Reactivity

-

Reactivity: Nonreactive under normal conditions.[3]

-

Chemical Stability: Stable under recommended storage conditions.[3] It is, however, hygroscopic.[2]

-

Conditions to Avoid: Exposure to moist air or water, and incompatible products.[2][7]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) can be formed during combustion.[7]

-

Hazardous Polymerization: Does not occur.[2]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9] It is recommended to consult with a licensed chemical destruction plant.[9] Uncleaned containers should be handled in the same manner as the product itself.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. isotope.com [isotope.com]

- 11. westliberty.edu [westliberty.edu]

Navigating the Landscape of Isotopic Labeling: A Technical Guide to D-Lyxose-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available D-Lyxose labeled with Carbon-13. Due to the specific request for D-Lyxose-13C-3, it is important to note that while this particular isomer is not commonly listed by major commercial suppliers, a variety of other C-13 labeled D-Lyxose isotopomers are readily available with high isotopic purity. This guide will detail the specifications of these available compounds, provide comprehensive experimental protocols for determining isotopic enrichment, and illustrate relevant workflows and metabolic pathways.

Commercially Available D-Lyxose-13C Isotopomers: A Quantitative Overview

While D-Lyxose specifically labeled at the third carbon position (this compound) is not a standard catalog item, researchers have access to several other isotopically labeled versions of D-Lyxose. These compounds are typically offered with a high degree of isotopic enrichment, making them suitable for a wide range of applications in metabolic research, drug development, and analytical chemistry. The following table summarizes the key quantitative data for commercially available D-Lyxose-13C isotopomers from prominent suppliers.

| Product Name | Supplier | Isotopic Enrichment Level | Chemical Purity |

| D-Lyxose (1-13C) | Cambridge Isotope Laboratories, Inc. | 99% | Not specified |

| D-Lyxose (2-13C) | Cambridge Isotope Laboratories, Inc. | 99% | Not specified |

| D-Lyxose (5-13C) | Cambridge Isotope Laboratories, Inc. | 99% | Not specified |

| D-Lyxose (U-13C5) | Cambridge Isotope Laboratories, Inc. | 99% | Not specified |

| D-Lyxose-1-13C | Sigma-Aldrich | 99 atom % 13C | ≥98% (CP) |

Experimental Protocols for Determining Isotopic Enrichment

Accurate determination of isotopic enrichment is critical for the quantitative analysis of data from tracer experiments. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Isotopic Enrichment Determination by NMR Spectroscopy

NMR spectroscopy provides a powerful non-destructive method to determine the position and extent of isotopic labeling. The one-bond carbon-proton coupling (¹J_CH) is a key parameter used for this analysis.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 13C-labeled D-Lyxose in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mM. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

-

Acquire a 1D ¹³C NMR spectrum. The presence of a signal at a specific carbon position confirms the labeling.

-

For precise enrichment measurement, acquire a ¹H-{¹³C} coupled spectrum (without ¹³C decoupling). The ¹H signal of the proton attached to the ¹³C-labeled carbon will appear as a doublet due to the ¹J_CH coupling, flanked by a smaller central singlet from the unlabeled molecules.

-

-

Data Analysis:

-

Integrate the area of the central singlet (unlabeled species) and the two satellite peaks of the doublet (¹³C-labeled species).

-

The isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = [Sum of satellite peak areas / (Sum of satellite peak areas + Central singlet area)] * 100

-

A more advanced NMR technique, Isotope-Edited Total Correlation Spectroscopy (ITOCSY) , can also be employed to filter and separate spectra of 12C- and 13C-containing molecules, allowing for accurate enrichment measurements even in complex mixtures.[1][2]

Protocol 2: Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 13C-labeled D-Lyxose in a suitable solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).

-

Mass Spectrometry Analysis:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of D-Lyxose.

-

The spectrum will show a distribution of isotopologues. For a singly labeled D-Lyxose-13C, there will be a peak for the unlabeled molecule (M) and a peak for the labeled molecule (M+1).

-

-

Data Analysis:

-

Determine the relative intensities of the M and M+1 peaks.

-

Correct for the natural abundance of ¹³C in the unlabeled molecule. The natural abundance of ¹³C is approximately 1.1%.

-

The isotopic enrichment is calculated by comparing the observed intensity of the M+1 peak to the intensity expected from natural abundance. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[3]

-

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and metabolic contexts, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for determining isotopic enrichment.

Caption: Hypothetical metabolic fate of D-Lyxose-13C.

Applications in Research and Development

Isotopically labeled sugars like D-Lyxose-13C are invaluable tools in various research domains:

-

Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic pathways to understand cellular metabolism in normal and diseased states.[4]

-

Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that have a sugar moiety.

-

Glycobiology: Investigating the synthesis and function of glycans and glycoproteins.

-

Analytical Standards: Serving as internal standards in quantitative mass spectrometry-based assays for accurate measurement of their unlabeled counterparts in biological samples.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Lyxose-13C-3 Metabolic Labeling in Cell Culture

Introduction

Stable isotope tracing is a powerful technique used to delineate the flow of atoms through metabolic pathways. By supplying cells with a nutrient source enriched with a stable isotope, such as ¹³C, researchers can track the incorporation of the isotope into downstream metabolites.[1][2] This provides a dynamic view of cellular metabolism that is not achievable with static metabolite measurements. D-Lyxose is a rare pentose sugar that can be metabolized by cells and incorporated into various metabolic pathways, most notably the Pentose Phosphate Pathway (PPP).[3][4] The PPP is a crucial metabolic route for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[5][6][7][8]

This document provides a detailed protocol for metabolic labeling of cultured mammalian cells using D-Lyxose-¹³C-3. The ¹³C label at the third carbon position allows for specific tracing of the carbon backbone of D-Lyxose as it is processed through the non-oxidative phase of the PPP. This can provide valuable insights into the activity and regulation of this pathway under various physiological and pathological conditions. The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and metabolomics techniques.

Principle of the Method

Cultured cells are incubated in a medium where a standard carbon source is replaced with D-Lyxose-¹³C-3. The cells take up the labeled lyxose, which is then enzymatically converted and enters the pentose phosphate pathway. The ¹³C label is transferred to various intermediates of the PPP and connected pathways, such as glycolysis and nucleotide biosynthesis. After a defined labeling period, cellular metabolism is quenched, and metabolites are extracted. The extent of ¹³C incorporation into downstream metabolites is then quantified using mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting labeling patterns provide a quantitative measure of the metabolic flux through the targeted pathways.[9][10]

Materials and Reagents

-

Cell Lines: Any adherent or suspension mammalian cell line of interest.

-

D-Lyxose-¹³C-3: Custom synthesis may be required.

-

Culture Media: Basal medium deficient in the unlabeled sugar to be replaced (e.g., glucose-free DMEM).

-

Dialyzed Fetal Bovine Serum (dFBS): To minimize background from unlabeled sugars and other small molecules.[11][12][13]

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Trypsin-EDTA: For detachment of adherent cells.

-

Quenching Solution: 80:20 Methanol:Water, pre-chilled to -80°C.

-

Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C.

-

Cell Scrapers: Sterile, for adherent cells.

-

Centrifuge Tubes: Appropriate sizes, pre-chilled.

-

Liquid Nitrogen.

-

LC-MS or GC-MS grade solvents: (e.g., acetonitrile, water, methanol).

Experimental Protocol

Cell Culture and Seeding

-

Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

-

For adherent cells, seed them into 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to attach and grow for 24 hours.

-

For suspension cells, adjust the cell density to the desired concentration in a new flask on the day of the experiment.

Preparation of Labeling Medium

-

Prepare the labeling medium by supplementing the basal medium (e.g., glucose-free DMEM) with D-Lyxose-¹³C-3 at the desired final concentration (typically in the range of 1-10 mM, which may require optimization).

-

Add dialyzed FBS to the labeling medium to the final desired concentration (e.g., 10%).

-

Warm the labeling medium to 37°C in a water bath before use.

Metabolic Labeling

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled nutrients.

-

Immediately add the pre-warmed D-Lyxose-¹³C-3 labeling medium to the cells.

-

Incubate the cells in a CO₂ incubator at 37°C for the desired labeling time. The optimal labeling time can range from minutes to hours and should be determined empirically for the specific cell line and pathway of interest. A time-course experiment is recommended.[12]

Metabolite Quenching and Extraction

-

To quench metabolism, rapidly aspirate the labeling medium.

-

Immediately add ice-cold quenching solution (80:20 Methanol:Water) to the cells.

-

For adherent cells, place the plate on dry ice for 10 minutes. Then, scrape the cells in the quenching solution and transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation at a low speed, rapidly aspirate the supernatant, and resuspend the cell pellet in the ice-cold quenching solution.

-

Vortex the cell slurry vigorously for 30 seconds.

-

Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Store the dried metabolite pellets at -80°C until analysis.

Downstream Analysis by LC-MS

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the LC-MS method.

-

Chromatographic Separation: Separate the metabolites using an appropriate liquid chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer to detect the mass shift caused by the incorporation of ¹³C.

-

Data Analysis: Process the raw data to identify metabolites and quantify the abundance of different isotopologues (molecules of the same metabolite with different numbers of ¹³C atoms). Calculate the fractional enrichment of ¹³C in each metabolite to determine the extent of labeling.

Data Presentation

Quantitative data from metabolic labeling experiments should be summarized in tables for clear comparison.

Table 1: Example of Fractional ¹³C Enrichment in Key Metabolites

| Metabolite | Control (Unlabeled) | D-Lyxose-¹³C-3 Labeled (4 hours) |

| Ribose-5-phosphate | <1% | 35% |

| Sedoheptulose-7-phosphate | <1% | 28% |

| Erythrose-4-phosphate | <1% | 15% |

| Fructose-6-phosphate | <1% | 12% |

| Glyceraldehyde-3-phosphate | <1% | 10% |

| Pyruvate | <1% | 5% |

Table 2: Isotopologue Distribution of Ribose-5-phosphate

| Isotopologue | Abundance (Control) | Abundance (Labeled) |

| M+0 | >99% | 65% |

| M+1 | <1% | 10% |

| M+2 | <1% | 15% |

| M+3 | <1% | 8% |

| M+4 | <1% | 2% |

| M+5 | <1% | <1% |

Visualizations

Caption: Experimental workflow for D-Lyxose-¹³C-3 metabolic labeling.

Caption: Putative metabolic fate of D-Lyxose-¹³C-3 via the Pentose Phosphate Pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Methods for Detecting D-Lyxose-¹³C₃ Labeled Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein function, cellular processes, and disease pathogenesis. The comprehensive analysis of glycan structures and their dynamics, known as glycomics, is essential for biomarker discovery and the development of novel therapeutics. Stable isotope labeling of glycans in cell culture, followed by mass spectrometry analysis, has emerged as a powerful technique for quantitative glycomics. This application note describes a novel approach utilizing D-Lyxose-¹³C₃ as a metabolic precursor to label cellular glycans. When cultured with mammalian cells, D-Lyxose-¹³C₃ is putatively transported into the cell and its ¹³C atoms are incorporated into various monosaccharides through the pentose phosphate pathway (PPP), enabling the quantitative analysis of glycan biosynthesis and turnover by LC-MS/MS.

Principle of D-Lyxose-¹³C₃ Metabolic Glycan Labeling

The underlying principle of this method is the metabolic conversion of D-Lyxose-¹³C₃ into other monosaccharide building blocks used for glycan synthesis. While the direct metabolic pathway of D-Lyxose in mammalian cells is not fully elucidated, it is hypothesized to be isomerized to D-xylulose. D-xylulose is a known intermediate of the pentose phosphate pathway (PPP). Within the PPP, the carbon skeleton of D-xylulose can be rearranged to produce fructose-6-phosphate and glyceraldehyde-3-phosphate, which are precursors for the synthesis of other hexoses, hexosamines, and sialic acids. Consequently, the ¹³C labels from D-Lyxose-¹³C₃ are incorporated into the cellular glycome, resulting in a mass shift that can be detected by mass spectrometry. This allows for the differentiation and relative quantification of newly synthesized glycans versus the pre-existing glycan pool.

Experimental Protocols

Metabolic Labeling of Mammalian Cells

-

Cell Culture: Culture mammalian cells (e.g., HEK293, CHO, or a cell line relevant to the user's research) in a standard glucose-containing medium until they reach approximately 70-80% confluency.

-

Labeling Medium Preparation: Prepare a labeling medium by supplementing the standard culture medium with D-Lyxose-¹³C₃ to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line.

-

Labeling: Remove the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with the D-Lyxose-¹³C₃ labeling medium.

-

Incubation: Incubate the cells for 24-72 hours to allow for sufficient incorporation of the ¹³C label into the cellular glycans. The incubation time can be optimized based on the cell doubling time and the desired level of labeling.

-

Cell Harvesting: After the labeling period, harvest the cells by trypsinization or cell scraping. Wash the cells twice with ice-cold PBS to remove any residual labeling medium. The cell pellet can be stored at -80°C until further processing.

N-Glycan Release and Purification

-

Cell Lysis and Protein Extraction: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. After incubation on ice, centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Protein Denaturation: To a protein amount of 100 µg, add a denaturing buffer (e.g., 2% SDS) and incubate at 95°C for 5 minutes.

-

N-Glycan Release: After cooling, add a reaction buffer containing a non-ionic detergent (e.g., NP-40) and PNGase F enzyme. Incubate the mixture at 37°C for 16-24 hours to release the N-glycans from the glycoproteins.

-

Glycan Purification: Purify the released N-glycans from the proteins and other cellular components using a solid-phase extraction (SPE) cartridge (e.g., a graphitized carbon cartridge).

-

Condition the cartridge with an organic solvent (e.g., acetonitrile) followed by an aqueous solution.

-

Load the glycan-containing sample onto the cartridge.

-

Wash the cartridge with a high-aqueous solution to remove salts and other impurities.

-

Elute the glycans with a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid).

-

-

Drying: Dry the eluted glycans in a vacuum centrifuge.

LC-MS/MS Analysis

-

Glycan Derivatization (Optional but Recommended): To improve ionization efficiency and chromatographic separation, derivatize the reducing end of the released glycans with a fluorescent tag such as 2-aminobenzamide (2-AB) or procainamide.

-

LC Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for glycan analysis.

-

Mobile Phase A: 100 mM ammonium formate in water, pH 4.4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a high percentage of mobile phase B to a lower percentage over 30-60 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Positive ion mode electrospray ionization (ESI).

-

MS1 Scan: Scan a mass range of m/z 500-2000 to detect the precursor ions of the labeled and unlabeled glycans.

-

MS2 Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the most abundant precursor ions.

-

Data-Dependent Acquisition: Set the instrument to acquire MS/MS spectra for the top 5-10 most intense ions from each MS1 scan.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The peak areas of the extracted ion chromatograms (EICs) for the labeled and unlabeled forms of each identified glycan are used for relative quantification.

Table 1: Relative Quantification of N-Glycans from Cells Cultured with and without D-Lyxose-¹³C₃

| Glycan Composition | Unlabeled (Control) Peak Area | ¹³C₃-Labeled Peak Area | Fold Change (Labeled/Unlabeled) |

| Hex5HexNAc4 | 1.2 x 10⁷ | 8.5 x 10⁶ | 0.71 |

| Hex5HexNAc4Fuc1 | 9.8 x 10⁶ | 6.9 x 10⁶ | 0.70 |

| Hex6HexNAc5 | 7.5 x 10⁶ | 5.3 x 10⁶ | 0.71 |

| Hex5HexNAc4Neu5Ac1 | 4.2 x 10⁶ | 3.0 x 10⁶ | 0.71 |

| Hex6HexNAc5Neu5Ac1 | 3.1 x 10⁶ | 2.2 x 10⁶ | 0.71 |

Table 2: LC-MS/MS Parameters for D-Lyxose-¹³C₃ Labeled Glycan Analysis

| Parameter | Setting |

| LC System | |

| Column | HILIC, 2.1 x 150 mm, 1.7 µm |

| Mobile Phase A | 100 mM Ammonium Formate, pH 4.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% to 60% B in 45 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Positive ESI |

| MS1 Resolution | 70,000 |

| MS1 AGC Target | 3e6 |

| MS1 Max IT | 100 ms |

| MS/MS Resolution | 17,500 |

| MS/MS AGC Target | 1e5 |

| MS/MS Max IT | 50 ms |

| Collision Energy | Stepped (20, 30, 40) |

Visualization of Workflows and Pathways

Caption: Experimental workflow for LC-MS/MS analysis of D-Lyxose-¹³C₃ labeled glycans.

Caption: Putative metabolic pathway for the incorporation of ¹³C from D-Lyxose into glycans.

Application Notes and Protocols for 13C NMR Spectroscopy of D-Lyxose-13C-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a pentose sugar, is a key component in various biological processes and serves as a building block in the synthesis of many biologically active compounds. Isotopic labeling, particularly with 13C, is a powerful technique for tracing metabolic pathways, elucidating reaction mechanisms, and assigning complex NMR spectra. This document provides a detailed protocol for the analysis of D-Lyxose specifically labeled with 13C at the third carbon position (D-Lyxose-13C-3) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment with 13C at a specific position allows for enhanced sensitivity and enables detailed structural and quantitative analysis.[1][2][3]

Predicted 13C NMR Spectral Data for this compound

The 13C NMR spectrum of D-Lyxose in solution is complicated by the equilibrium between its different isomeric forms: α-pyranose, β-pyranose, and to a lesser extent, furanose forms. The chemical shifts are sensitive to the stereochemistry and conformation of the molecule.

Based on available data for D-[1-13C]lyxose, the following table summarizes the expected 13C chemical shifts for the major anomers of D-Lyxose in D₂O.[4] The labeling at the C-3 position is expected to have a minimal effect on the chemical shifts of the other carbons, but will introduce 13C-13C spin-spin coupling with adjacent carbons (C-2 and C-4).

| Carbon Atom | α-pyranose Chemical Shift (ppm) | β-pyranose Chemical Shift (ppm) | Expected Multiplicity for this compound |

| C1 | 95.5 | 95.9 | Doublet (due to coupling with C2) |

| C2 | 71.5 | 71.5 | Doublet of Doublets (due to coupling with C1 and C3) |

| C3 | 72.0 | 74.2 | Singlet (enriched) |

| C4 | 69.0 | 68.0 | Doublet (due to coupling with C3 and C5) |

| C5 | 64.6 | 65.7 | Doublet (due to coupling with C4) |

Note: The chemical shifts are referenced to an external standard. The actual values may vary slightly depending on the experimental conditions such as solvent, temperature, and pH.

The key feature in the 13C NMR spectrum of this compound will be the significantly enhanced signal intensity of the C3 carbon. Furthermore, the signals for C2 and C4 will appear as doublets due to one-bond 13C-13C coupling (¹J_C2,C3_ and ¹J_C3,C4_). The magnitude of these coupling constants is typically in the range of 40-60 Hz for single bonds in carbohydrates. This coupling information can be invaluable for confirming signal assignments.

Experimental Protocol

This protocol outlines the steps for acquiring high-quality quantitative 13C NMR data for this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other signals.

-

Solvent: Deuterium oxide (D₂O) is the recommended solvent for carbohydrate NMR as it is transparent in the 1H and 13C NMR regions of interest and mimics physiological conditions.

-

Concentration: For quantitative 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time. A concentration range of 20-50 mg of this compound in 0.5-0.7 mL of D₂O is recommended.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be used. A common standard for aqueous samples is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). Add a small, known amount to the sample.

-

pH Adjustment: The chemical shifts of sugar hydroxyl groups can be pH-dependent. It is advisable to adjust the pD of the solution to a standardized value (e.g., pD 7.0) using dilute DCl or NaOD in D₂O.

-

Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent. The solution should be clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are a starting point and may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Purpose |

| Spectrometer Frequency | ≥ 100 MHz for 13C | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Sequence | Power-gated decoupling (e.g., zgpg) | Provides quantitative spectra by ensuring uniform excitation and minimizing NOE effects. |

| Acquisition Time (at) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing carbon | Crucial for quantitative analysis. T₁ values for carbons in sugars can be long. A delay of at least 10-20 seconds is recommended to ensure full relaxation. |

| Pulse Width (p1) | 90° pulse | Ensures maximum signal intensity for a single scan. |

| Number of Scans (ns) | 1024 - 4096 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |

| Spectral Width (sw) | 0 - 200 ppm | Should cover the entire range of expected carbon chemical shifts. |

| Temperature | 298 K (25 °C) | Maintain a constant and known temperature for reproducibility. |

| Proton Decoupling | Waltz-16 or similar broadband decoupling | Simplifies the spectrum by removing 1H-13C couplings, resulting in sharp singlet signals for each carbon (except for 13C-13C couplings). |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the internal standard (e.g., DSS at 0 ppm).

-

Integration: Integrate the signals of interest to obtain quantitative information. The ratio of the integrals will correspond to the ratio of the different anomers in the solution.

Data Presentation and Visualization

Quantitative Data Summary

The relative abundance of the α- and β-pyranose anomers can be determined by integrating their respective well-resolved 13C signals. The C3 signal is ideal for this purpose due to its high intensity.

| Anomer | C3 Chemical Shift (ppm) | Integral Value | Molar Ratio (%) |

| α-pyranose | ~72.0 | I_α | (I_α / (I_α + I_β)) * 100 |

| β-pyranose | ~74.2 | I_β | (I_β / (I_α + I_β)) * 100 |

Experimental Workflow

Figure 1: Experimental workflow for 13C NMR analysis of this compound.

Logical Relationship of Spectral Features

Figure 2: Logical relationship of key spectral features in this compound analysis.

Conclusion

The protocol described provides a comprehensive framework for the successful acquisition and interpretation of 13C NMR spectra of this compound. The specific labeling at the C3 position offers significant advantages for both qualitative and quantitative analysis, enabling unambiguous signal assignment and accurate determination of anomeric ratios. This methodology is a valuable tool for researchers in carbohydrate chemistry, biochemistry, and drug development who utilize isotopically labeled compounds to probe molecular structure and function.

References

- 1. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicronbio.com [omicronbio.com]

Application Notes and Protocols for Stable Isotope Labeling with D-Lyxose-¹³C-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and executing stable isotope labeling experiments using D-Lyxose-¹³C-3 to trace its metabolic fate and elucidate its role in cellular pathways. The protocols outlined below are intended for use in a research setting by trained professionals.

Introduction to D-Lyxose and Stable Isotope Labeling

D-Lyxose is a pentose sugar that can be metabolized by various organisms and has garnered interest as a potential precursor for the synthesis of therapeutic compounds. Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1][2] By replacing a standard carbon atom (¹²C) with a heavy isotope (¹³C) at a specific position, such as in D-Lyxose-¹³C-3, researchers can follow the journey of that labeled carbon through various metabolic pathways. This approach provides valuable insights into pathway activity, metabolic fluxes, and the contribution of specific substrates to the synthesis of downstream metabolites.[3]

The primary metabolic entry point for D-Lyxose is its isomerization to D-Xylulose, a key intermediate in the pentose phosphate pathway (PPP).[4][5][6] D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, which subsequently enters the non-oxidative branch of the PPP.[7][8]

Key Applications of D-Lyxose-¹³C-3 Labeling

-

Elucidating the Pentose Phosphate Pathway (PPP): Tracing the ¹³C label from D-Lyxose-¹³C-3 through the intermediates of the PPP can help quantify the flux through this pathway and its contribution to the synthesis of nucleotide precursors (ribose-5-phosphate) and reducing equivalents (NADPH).[9][10]

-

Investigating Glycolysis and Gluconeogenesis: The PPP intersects with glycolysis through the intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. By analyzing the labeling patterns in glycolytic intermediates, the metabolic exchange between these two fundamental pathways can be assessed.

-

Drug Development and Metabolism Studies: For therapeutic agents derived from D-Lyxose, understanding its metabolic conversion is crucial for evaluating the drug's mechanism of action, bioavailability, and potential off-target effects.

Experimental Design and Workflow

A typical experimental workflow for a D-Lyxose-¹³C-3 labeling study involves several key stages, from cell culture to data analysis.

Caption: General experimental workflow for stable isotope labeling.

Predicted Metabolic Fate of the ¹³C Label from D-Lyxose-¹³C-3

The ¹³C label at the third carbon position of D-Lyxose is predicted to be transferred to the third carbon of D-Xylulose and subsequently to the third carbon of D-Xylulose-5-phosphate. The fate of this labeled carbon within the pentose phosphate pathway is depicted below.

Caption: Predicted labeling pattern in the Pentose Phosphate Pathway.

Data Presentation: Expected Mass Isotopomer Distributions

The following tables present hypothetical, yet biochemically plausible, mass isotopomer distribution (MID) data for key intermediates in the pentose phosphate pathway following labeling with D-Lyxose-¹³C-3. These tables are intended to serve as a template for presenting experimental results. The data represent the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+n).

Table 1: Mass Isotopomer Distribution of Pentose Phosphates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| D-Xylulose-5-Phosphate | 5 | 90 | 4 | 1 | 0 | 0 |

| Ribose-5-Phosphate | 85 | 10 | 4 | 1 | 0 | 0 |

| Sedoheptulose-7-Phosphate | 70 | 25 | 4 | 1 | 0 | 0 |

| Erythrose-4-Phosphate | 75 | 20 | 4 | 1 | 0 | 0 |

Table 2: Mass Isotopomer Distribution of Glycolytic Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Fructose-6-Phosphate | 80 | 15 | 4 | 1 | 0 | 0 | 0 |

| Glyceraldehyde-3-Phosphate | 82 | 14 | 3 | 1 | 0 | 0 | 0 |

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line or organism being studied.

Materials:

-

Cell culture medium deficient in the unlabeled counterpart of the tracer (e.g., custom pentose-free medium).

-

D-Lyxose-¹³C-3 (sterile, cell culture grade).

-

Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled sugars.

-

Cell culture flasks or plates.

-

Phosphate-buffered saline (PBS), sterile.

-

Liquid nitrogen.

Procedure:

-

Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the labeling period.

-

Adaptation (Optional but Recommended): Culture cells for at least one passage in medium containing unlabeled D-Lyxose to allow metabolic adaptation.

-

Initiation of Labeling:

-

Aspirate the culture medium.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium containing D-Lyxose-¹³C-3 at the desired concentration.

-

-

Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), harvest cells for metabolite analysis.

-

Metabolic Quenching:

-

Rapidly aspirate the labeling medium.

-

Immediately add liquid nitrogen to the culture vessel to flash-freeze the cells and halt metabolic activity.

-

Store the quenched samples at -80°C until metabolite extraction.

-

Protocol 2: Metabolite Extraction

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C.

-

Cell scraper.

-

Microcentrifuge tubes.

-

Centrifuge capable of reaching 14,000 x g at 4°C.

-

Vacuum concentrator.

Procedure:

-

Extraction Solution Addition: To the frozen cell monolayer, add a pre-chilled 80% methanol solution. The volume should be sufficient to cover the cells (e.g., 1 mL for a 10 cm dish).

-

Cell Lysis and Scraping: Place the culture vessel on dry ice. Use a cell scraper to scrape the frozen cells into the methanol solution, ensuring complete cell lysis.

-

Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator without heating.

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: Targeted LC-MS/MS Analysis of ¹³C-Labeled Sugars

This protocol provides a starting point for developing a targeted LC-MS/MS method for the analysis of pentose phosphate pathway intermediates.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.

LC Conditions (Example):

-

Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.

-

Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 9.0.

-

Gradient: Start at 95% B, hold for 2 minutes, decrease to 30% B over 10 minutes, hold for 2 minutes, return to 95% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions (Example - Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Develop MRM transitions for each target metabolite and its expected ¹³C-labeled isotopologues. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will be characteristic of the sugar phosphate structure.

Table 3: Example MRM Transitions for Key Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| D-Xylulose-5-Phosphate (M+0) | 229.0 | 97.0 (PO₃⁻) |

| D-Xylulose-5-Phosphate (M+1) | 230.0 | 97.0 (PO₃⁻) |

| Ribose-5-Phosphate (M+0) | 229.0 | 97.0 (PO₃⁻) |

| Ribose-5-Phosphate (M+1) | 230.0 | 97.0 (PO₃⁻) |

| Fructose-6-Phosphate (M+0) | 259.0 | 97.0 (PO₃⁻) |

| Fructose-6-Phosphate (M+1) | 260.0 | 97.0 (PO₃⁻) |

Data Analysis:

-

Integrate the peak areas for each MRM transition.

-

Correct for the natural abundance of ¹³C.

-

Calculate the fractional abundance of each mass isotopomer for each metabolite.

-

Use the MID data for metabolic flux analysis using appropriate software (e.g., INCA, Metran).[11]

Protocol 4: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

NMR spectroscopy provides positional information about the ¹³C label, which is highly valuable for elucidating metabolic pathways.

Sample Preparation:

-

Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

NMR Acquisition (Example):

-

Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Experiments:

-

1D ¹H NMR: To identify and quantify major metabolites.

-

1D ¹³C NMR: To directly observe the ¹³C-labeled carbons.

-

2D ¹H-¹³C HSQC: To correlate protons with their attached carbons, aiding in the assignment of ¹³C signals.

-

2D ¹³C-¹³C TOCSY/COSY: To establish carbon-carbon connectivities and trace the path of the ¹³C label through the metabolic network.[12]

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the signals of interest based on chemical shifts and coupling patterns, referencing metabolite databases (e.g., HMDB, BMRB).

-

Quantify the relative abundance of different isotopomers by integrating the corresponding signals in the ¹³C spectra.

Conclusion

The use of D-Lyxose-¹³C-3 as a stable isotope tracer offers a powerful approach to investigate the metabolic fate of this pentose sugar and its integration into central carbon metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute robust stable isotope labeling experiments, ultimately leading to a deeper understanding of cellular metabolism and its role in health and disease.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]

- 6. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: D-Lyxose-13C-3 Incorporation into Glycoproteins for Structural Analysis

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, and function. The structural elucidation of glycoproteins is paramount in understanding their biological roles and in the development of therapeutic agents. Metabolic labeling with stable isotope-labeled monosaccharides is a powerful technique for this purpose, enabling detailed structural analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). While 13C-labeled glucose is commonly used, the introduction of other labeled sugars can provide unique insights into glycan biosynthesis and structure.

D-Lyxose is a pentose that can be metabolized by cells and incorporated into central carbon metabolism. Specifically, D-Lyxose is isomerized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). The PPP is interconnected with glycolysis, and its intermediates can be converted into hexoses and other precursors for the biosynthesis of nucleotide sugars, the building blocks of glycans. Therefore, D-Lyxose-13C-3 can serve as a novel metabolic tracer to probe the flow of carbons from the pentose pool into glycoprotein synthesis. The 13C label at the C-3 position of D-Lyxose allows for the tracking of this specific carbon atom through various metabolic transformations into the final glycan structures.

This application note describes a protocol for the metabolic incorporation of this compound into glycoproteins in cultured mammalian cells for structural analysis by NMR and MS.

Principle of the Method

Cultured mammalian cells are incubated in a medium containing this compound. The labeled sugar is transported into the cells and enters the pentose phosphate pathway. Through a series of enzymatic reactions, the 13C label is incorporated into various monosaccharide precursors (e.g., UDP-glucose, UDP-N-acetylglucosamine). These labeled precursors are then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to synthesize the glycan chains of glycoproteins. The resulting labeled glycoproteins can be isolated and their glycans analyzed to determine the position and extent of 13C incorporation, providing valuable structural information.

Anticipated Results

Following the successful metabolic labeling of glycoproteins with this compound, it is anticipated that the 13C label will be distributed among various monosaccharides within the glycan structures. The specific labeling pattern will depend on the metabolic flux through the pentose phosphate pathway and its connections to hexose and hexosamine biosynthesis pathways in the particular cell line used.

Mass spectrometry analysis of the released glycans will show mass shifts corresponding to the incorporation of one or more 13C atoms. The number of incorporated labels can provide information on the metabolic pathways utilized. For instance, the conversion of a 5-carbon pentose into a 6-carbon hexose may result in specific labeling patterns that can be deciphered by tandem MS.

NMR spectroscopy, particularly 13C-HSQC experiments, will reveal correlations between 13C-labeled carbons and their attached protons. The chemical shifts of these correlations are highly sensitive to the local chemical environment and can be used to identify the specific monosaccharides and their linkage positions that have incorporated the 13C label. This can aid in the assignment of complex glycan structures.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be obtained from a mass spectrometry-based analysis of glycoproteins metabolically labeled with this compound. The data represents the expected percentage of incorporation of the 13C label into different monosaccharide residues of a model glycoprotein. Actual incorporation rates will vary depending on the cell line, culture conditions, and the specific glycoprotein.

| Monosaccharide Residue | Expected 13C Incorporation (%) | Predominant Isotopologue |

| N-Acetylglucosamine (GlcNAc) | 15 - 25 | M+1 |

| Mannose (Man) | 10 - 20 | M+1 |

| Galactose (Gal) | 5 - 15 | M+1 |

| Fucose (Fuc) | 2 - 8 | M+1 |

| Sialic Acid (Neu5Ac) | 1 - 5 | M+1 |

Note: The expected predominant isotopologue is M+1, assuming that the C-3 of D-Lyxose is primarily incorporated as a single carbon atom into the hexose backbone. The detection of higher mass isotopologues (M+2, M+3, etc.) would suggest more complex metabolic scrambling of the carbon skeleton.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for labeling glycoproteins in adherent mammalian cells. Optimization of cell density, labeling time, and this compound concentration may be required for different cell lines.

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293, CHO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

This compound (sterile solution)

-

Glucose-free cell culture medium

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels and grow them in complete medium until they reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with dialyzed FBS (typically 10%) and the desired concentration of this compound. A starting concentration of 1-5 mM can be tested. A low concentration of glucose (e.g., 0.5-1 mM) can be included to maintain cell viability if necessary, but this may reduce the incorporation of the labeled pentose.

-

Washing: Aspirate the complete medium from the cells and wash the cell monolayer twice with sterile PBS to remove residual glucose.

-

Labeling: Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24-72 hours. The optimal incubation time should be determined empirically.

-

Cell Harvest: After the labeling period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS.

-

Cell Lysis and Glycoprotein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the glycoproteins. Alternatively, secreted glycoproteins can be harvested from the culture medium.

Protocol 2: Glycan Release and Purification for MS and NMR Analysis

This protocol outlines the enzymatic release of N-glycans from the isolated glycoproteins.

Materials:

-

Isolated glycoprotein sample

-

PNGase F

-

Denaturing buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

-

C18 solid-phase extraction (SPE) cartridges

-

Graphitized carbon SPE cartridges

Procedure:

-

Denaturation: Denature the glycoprotein sample by heating in denaturing buffer at 95°C for 10 minutes.

-

Enzymatic Digestion: Add Triton X-100 to a final concentration of 1% to sequester the SDS. Add PNGase F to the sample and incubate at 37°C for 12-18 hours to release the N-glycans.

-

Separation of Glycans from Protein: Use a C18 SPE cartridge to separate the released glycans from the deglycosylated protein and other hydrophobic components. The glycans will be in the flow-through and wash fractions.

-

Glycan Purification: Purify and desalt the released glycans using a graphitized carbon SPE cartridge. Elute the glycans with a solution of acetonitrile and water with a small amount of trifluoroacetic acid.

-

Sample Preparation for Analysis: Lyophilize the purified glycans. The sample is now ready for analysis by mass spectrometry or for resuspension in D2O for NMR spectroscopy.

Visualizations

Metabolic Pathway of this compound Incorporation into Glycan Precursors

Caption: Metabolic pathway of this compound incorporation.

Experimental Workflow for Glycoprotein Structural Analysis

Unraveling Aberrant Glycosylation in Cancer: A Novel Approach Using D-Lyxose-13C-3

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology and glycobiology.

Introduction:

Aberrant glycosylation is a hallmark of cancer, playing a pivotal role in tumor progression, metastasis, and immune evasion. The altered glycan structures on the surface of cancer cells create unique therapeutic targets and opportunities for biomarker discovery. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of nutrient precursors into complex glycans, offering insights into the dysregulated pathways that underpin these changes.

This document outlines a novel application using D-Lyxose-13C-3, a stable isotope-labeled rare sugar, to probe the metabolic rewiring of glycosylation pathways in cancer cells. While the metabolism of D-lyxose in mammalian cells is an emerging area of research, its potential entry into the pentose phosphate pathway (PPP) offers a unique vantage point to study the biosynthesis of glycan precursors. This application note provides a theoretical framework, detailed experimental protocols, and data interpretation guidelines for researchers seeking to explore the utility of this compound in cancer glycomics.

Principle and Proposed Metabolic Pathway

D-lyxose is a pentose sugar that can be isomerized to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic hub that provides precursors for nucleotide biosynthesis (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense. Importantly, intermediates of the PPP can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can enter the hexosamine biosynthetic pathway (HBP) to generate UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for N- and O-linked glycans.

By introducing D-Lyxose labeled with 13C at the third carbon position (this compound), it is hypothesized that the 13C label can be traced through these interconnected pathways and incorporated into the glycan structures of cancer cells. The differential incorporation of 13C in glycans between cancerous and non-cancerous cells can then be quantified by mass spectrometry, revealing alterations in pathway flux and glycan biosynthesis.

Caption: Proposed metabolic pathway of this compound in cancer cells.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a comparative study using this compound to label glycans in a cancer cell line and a non-cancerous control cell line. The data is presented as the relative abundance of 13C-labeled N-glycan structures, as determined by mass spectrometry.

Table 1: Relative Abundance of 13C-Labeled High-Mannose N-Glycans

| N-Glycan Structure | Cancer Cell Line (%) | Control Cell Line (%) | Fold Change (Cancer/Control) |

| Man5GlcNAc2 | 15.2 ± 1.8 | 25.6 ± 2.1 | 0.59 |

| Man6GlcNAc2 | 10.5 ± 1.2 | 18.3 ± 1.9 | 0.57 |

| Man7GlcNAc2 | 8.1 ± 0.9 | 12.4 ± 1.5 | 0.65 |

| Man8GlcNAc2 | 5.3 ± 0.6 | 8.9 ± 1.1 | 0.60 |

| Man9GlcNAc2 | 3.2 ± 0.4 | 6.1 ± 0.8 | 0.52 |

Table 2: Relative Abundance of 13C-Labeled Complex/Hybrid N-Glycans

| N-Glycan Structure | Cancer Cell Line (%) | Control Cell Line (%) | Fold Change (Cancer/Control) |

| Bi-antennary, core-fucosylated | 22.8 ± 2.5 | 15.4 ± 1.7 | 1.48 |

| Tri-antennary, sialylated | 18.9 ± 2.1 | 8.2 ± 1.0 | 2.30 |

| Tetra-antennary, sialylated | 12.7 ± 1.5 | 3.5 ± 0.5 | 3.63 |

| Poly-LacNAc extended | 9.3 ± 1.1 | 1.6 ± 0.3 | 5.81 |

Data are presented as mean ± standard deviation from three biological replicates.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cancer Cells with this compound

-

Cell Culture: Culture cancer and control cell lines in their respective recommended media until they reach 70-80% confluency.

-

Media Preparation: Prepare glucose-free and serum-free culture medium. Supplement this medium with 10 mM this compound and 10% dialyzed fetal bovine serum.

-

Labeling:

-

Wash the cells twice with sterile phosphate-buffered saline (PBS).

-

Replace the standard culture medium with the prepared this compound containing medium.

-